2-Hydroxypyridine-4-carbothioamide
Overview
Description
2-Hydroxypyridine-4-carbothioamide is a chemical compound with the molecular formula C6H6N2OS and a molecular weight of 154.19 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group at the second position and a carbothioamide group at the fourth position
Biochemical Analysis
Biochemical Properties
2-Hydroxypyridine-4-carbothioamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and coordination complexes, which can modulate the activity of these enzymes. Additionally, this compound can chelate metal ions, influencing metalloprotein functions and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, it can modulate the expression of genes related to the antioxidant response, thereby affecting cellular metabolism and survival. In cancer cells, this compound has been reported to induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can alter gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Studies have shown that its effects on cellular function can persist for several hours after administration, with long-term exposure leading to more pronounced changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can enhance antioxidant defenses and improve cellular function. At higher doses, it may exhibit toxic effects, such as inducing oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its affinity for different cellular compartments, with higher concentrations often found in organelles involved in oxidative metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often localized in mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypyridine-4-carbothioamide typically involves the reaction of 2-hydroxypyridine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypyridine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-pyridone derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Pyridone derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxypyridine-4-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxypyridine-4-carbothioamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxyl and carbothioamide groups can form hydrogen bonds and coordinate with metal ions, potentially affecting enzyme activity and protein function. These interactions may lead to the modulation of biological processes, such as cell signaling and metabolism .
Comparison with Similar Compounds
2-Hydroxypyridine: The parent compound, which lacks the carbothioamide group.
4-Pyridinecarbothioamide: Similar structure but without the hydroxyl group.
2-Pyridone: The oxidized form of 2-Hydroxypyridine.
Uniqueness: 2-Hydroxypyridine-4-carbothioamide is unique due to the presence of both hydroxyl and carbothioamide groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its analogs .
Properties
IUPAC Name |
2-oxo-1H-pyridine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRBBOIGXICHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.